molecular formula C12H19ClN2O2 B12278013 1-N-CBZ-butane-1,3-diamine-HCl

1-N-CBZ-butane-1,3-diamine-HCl

Cat. No.: B12278013
M. Wt: 258.74 g/mol
InChI Key: VSJWYSLVCGALQQ-UHFFFAOYSA-N
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Description

1-N-CBZ-butane-1,3-diamine-HCl (benzyl N-(3-aminobutyl)carbamate hydrochloride) is a protected diamine compound widely utilized in organic synthesis and pharmaceutical research. The molecule features a butane backbone with a benzyloxycarbonyl (CBZ) group at the N1-position and an amine group at the N3-position, forming a hydrochloride salt for enhanced stability . This compound serves as a critical intermediate in peptide synthesis and metal-catalyzed C–H bond functionalization reactions due to its dual reactivity and protective group compatibility .

Key properties include:

  • Molecular formula: C₁₂H₁₈N₂O₂·HCl (free base: C₁₂H₁₈N₂O₂)
  • Molar mass: 258.75 g/mol (HCl salt; free base: 222.28 g/mol)
  • CAS No.: 949916-64-7 (free base, S-enantiomer)
  • Protecting group: Benzyloxycarbonyl (CBZ), which is cleaved via hydrogenolysis or acidic conditions .

Properties

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

benzyl 2,4-diaminopentanoate;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-9(13)7-11(14)12(15)16-8-10-5-3-2-4-6-10;/h2-6,9,11H,7-8,13-14H2,1H3;1H

InChI Key

VSJWYSLVCGALQQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)OCC1=CC=CC=C1)N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-CBZ-butane-1,3-diamine-HCl typically involves the protection of butane-1,3-diamine with a CBZ group. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for 1-N-CBZ-butane-1,3-diamine-HCl follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-N-CBZ-butane-1,3-diamine-HCl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-N-CBZ-butane-1,3-diamine-HCl has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, especially those targeting the central nervous system.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-N-CBZ-butane-1,3-diamine-HCl primarily involves its role as a protected diamine. The CBZ group protects the amine functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free diamine can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-N-CBZ-butane-1,3-diamine-HCl with structurally related diamines, highlighting differences in protecting groups, chain length, and substituents:

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Protecting Group Key Features
1-N-CBZ-butane-1,3-diamine-HCl 949916-64-7 (S) C₁₂H₁₈N₂O₂·HCl 258.75 CBZ Chiral center (S-enantiomer); used in peptide synthesis
3-N-Boc-butane-1,3-diamine-HCl 176982-57-3 C₉H₂₀ClN₂O₂ 232.72 Boc Acid-labile protection; higher solubility in organic solvents
3-N-Boc-pentane-1,3-diamine-HCl 1131594-84-7 C₁₀H₂₂ClN₂O₂ 246.75 Boc Extended carbon chain; enhanced lipophilicity
1-N-CBZ-3-methylbutane-1,3-diamine-HCl Not specified C₁₃H₂₀ClN₂O₂ 272.73 CBZ Methyl substitution; increased steric hindrance
1-amino-N-(3-hydroxycyclobutyl)cyclopropane-1-carboxamide HCl 206.67 (MW) C₈H₁₅ClN₂O₂ 206.67 None Cyclopropane and cyclobutyl moieties; potential for rigid ligand design

Structural and Functional Differences

  • Protecting Groups: CBZ vs. Boc: CBZ (benzyloxycarbonyl) offers stability under basic conditions but requires hydrogenolysis for deprotection. In contrast, Boc (tert-butyloxycarbonyl) is acid-labile, making it suitable for orthogonal protection strategies . Impact on Reactivity: CBZ-protected diamines are preferred in hydrogenation-sensitive syntheses, while Boc derivatives are ideal for acid-mediated deprotection workflows .
  • Chain Length and Substituents: Butane vs. Pentane Backbones: The pentane analog (3-N-Boc-pentane-1,3-diamine-HCl) exhibits higher lipophilicity, influencing membrane permeability in drug candidates .

Physicochemical Properties

  • Solubility : Boc-protected diamines generally demonstrate better solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to CBZ analogs due to the tert-butyl group’s hydrophobicity .
  • Stability : CBZ derivatives are stable under acidic conditions but degrade in the presence of hydrogen gas and palladium catalysts, whereas Boc compounds decompose in trifluoroacetic acid (TFA) .

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